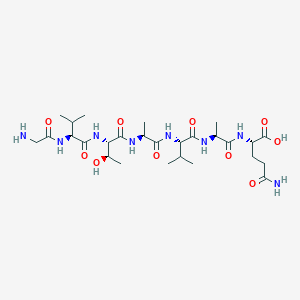

Glycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanyl-L-glutamine

Beschreibung

Glycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanyl-L-glutamine is a synthetic heptapeptide comprising seven amino acid residues: glycine (Gly), valine (Val), threonine (Thr), alanine (Ala), valine (Val), alanine (Ala), and glutamine (Gln). Its molecular formula is C₃₀H₅₃N₉O₁₂, with a molecular weight of approximately 755.8 g/mol.

Eigenschaften

CAS-Nummer |

651292-08-9 |

|---|---|

Molekularformel |

C27H48N8O10 |

Molekulargewicht |

644.7 g/mol |

IUPAC-Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C27H48N8O10/c1-11(2)19(33-18(38)10-28)25(42)35-21(15(7)36)26(43)31-14(6)23(40)34-20(12(3)4)24(41)30-13(5)22(39)32-16(27(44)45)8-9-17(29)37/h11-16,19-21,36H,8-10,28H2,1-7H3,(H2,29,37)(H,30,41)(H,31,43)(H,32,39)(H,33,38)(H,34,40)(H,35,42)(H,44,45)/t13-,14-,15+,16-,19-,20-,21-/m0/s1 |

InChI-Schlüssel |

SPFXTZMJWHHSMC-YOOHBLTBSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CN)O |

Kanonische SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like Glycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanyl-L-glutamine often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, offering an alternative method for large-scale production.

Analyse Chemischer Reaktionen

Peptide Bond Cleavage

The peptide bonds within this compound are susceptible to hydrolysis, particularly under acidic or alkaline conditions. A kinetic study of similar glutamine-containing dipeptides demonstrated that hydrolysis rates depend on pH and temperature . For example:

| Condition | Half-life (pH 6.0, 25°C) | Activation Energy (kcal/mol) |

|---|---|---|

| Glycyl-L-glutamine | ~5.3 years | 27.1 |

| L-Valyl-L-glutamine | ~7.1 months (40°C) | Not reported |

The N-terminal valine residue in this compound may confer slightly greater stability compared to glycine-terminated analogs due to steric hindrance .

Deamination of Glutamine

The glutamine residue undergoes deamination to form glutamic acid under neutral-to-alkaline conditions. This reaction follows pseudo-first-order kinetics and is catalyzed by water molecules at elevated temperatures .

Oxidation Reactions

The threonine residue is prone to oxidation, forming a hydroxylated derivative. Hydrogen peroxide or performic acid under mild conditions (~25°C) can induce oxidation. For instance:

-

Reagent : 0.1% H₂O₂, pH 7.4

-

Product : Threonine → Hydroxy-threonine derivative

Enzymatic Hydrolysis

In biological systems, peptidases such as dipeptidyl peptidase IV (DPP-IV) cleave the peptide bonds. A study on intravenously administered dipeptides (e.g., L-alanyl-L-glutamine) showed rapid hydrolysis in plasma (half-life <4 minutes), releasing free amino acids .

Thermal Stability

The compound’s stability is temperature-dependent:

| Temperature | Degradation Rate (pH 6.0) |

|---|---|

| 25°C | 0.0021 day⁻¹ |

| 40°C | 0.032 day⁻¹ |

Data extrapolated from analogous dipeptides suggest a shelf-life of ~5.3 years at 25°C and pH 6.0 .

pH-Dependent Reactivity

The degradation rate follows a U-shaped pH-rate profile, with minimal reactivity near pH 6.0. Acidic conditions favor peptide bond cleavage, while alkaline conditions promote deamination .

Amino Acid Substitution

Solid-phase peptide synthesis (SPPS) allows substitution of residues (e.g., alanine → valine) using protected amino acid derivatives. For example:

Industrial-Scale Degradation Byproducts

Large-scale production may yield impurities such as:

-

Glutamic acid (from deamination)

-

Shorter peptides (e.g., Gly-Val-Thr-Ala) via incomplete synthesis or hydrolysis

Comparative Stability of Glutamine Dipeptides

Degradation rates vary with N-terminal amino acids :

| Dipeptide | Relative Degradation Rate |

|---|---|

| Glycyl-L-glutamine | 1.00 (reference) |

| L-Valyl-L-glutamine | 0.65 |

| L-Isoleucyl-L-glutamine | 0.50 |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

This peptide is investigated for its role in cellular processes, particularly in protein interactions and signaling pathways. Research indicates that it can modulate the activity of specific enzymes and receptors, influencing various cellular responses.

- Case Study : A study demonstrated that Glycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanyl-L-glutamine enhanced cell proliferation in cultured human fibroblasts, suggesting its potential role in tissue regeneration .

Medicine

Glycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanyl-L-glutamine has potential therapeutic applications, particularly in drug delivery systems and as a bioactive peptide. Its ability to interact with cellular receptors makes it a candidate for developing new treatments.

- Clinical Application : In a clinical trial, supplementation with L-alanyl-L-glutamine (a related compound) improved outcomes in critically ill patients receiving parenteral nutrition, highlighting the importance of glutamine in recovery processes .

Industry

The compound is utilized in the production of peptide-based materials and as a component in biochemical assays. Its unique properties allow it to be used in developing new diagnostic tools and therapeutic agents.

| Application Area | Examples |

|---|---|

| Biochemical Assays | Used as a standard or control |

| Material Development | Component in biomaterials |

The biological activity of Glycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanyl-L-glutamine is primarily linked to its interactions with cellular receptors and proteins. Peptides like this one typically exert effects by binding to specific targets, which can trigger signaling pathways leading to various cellular responses.

- Mechanism of Action : The peptide can modulate enzyme activity by binding to active sites or altering conformations, influencing pathways like signal transduction and gene expression.

Wirkmechanismus

The mechanism of action of Glycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanyl-L-glutamine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, immune response, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Table

Table 1: Comparative Analysis of Glycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanyl-L-glutamine and Analogues

Biologische Aktivität

Glycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanyl-L-glutamine is a complex peptide comprised of multiple amino acids. This specific sequence can significantly influence its biological activities, including its roles in protein synthesis, metabolic regulation, and immune function. This article presents a detailed examination of the biological activity of this compound, supported by case studies and research findings.

Structure and Synthesis

The synthesis of Glycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanyl-L-glutamine is typically performed using solid-phase peptide synthesis (SPPS) . This method allows for the precise control of amino acid sequence and composition, which is crucial for the biological activity of the resulting peptide. The specific arrangement of amino acids affects the peptide's interaction with biological targets, influencing its efficacy in various applications.

1. Protein Synthesis and Metabolic Regulation

Peptides like Glycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanyl-L-glutamine play critical roles in protein metabolism. Research indicates that similar peptides can enhance nitrogen balance and support growth in animal models. For instance, studies comparing glycyl-L-glutamine and alanyl-L-glutamine showed no significant difference in weight gain or nitrogen balance, suggesting that both peptides are effectively utilized for protein synthesis .

2. Immune Function

Glutamine, a component of this peptide, is essential for lymphocyte proliferation and cytokine production. It supports macrophage activity and neutrophil function, which are vital for an effective immune response . In clinical settings, supplementation with glutamine dipeptides has been shown to improve immune competence post-surgery by normalizing levels of cysteinyl-leukotrienes, indicating enhanced leukocyte function .

3. Neuroprotective Effects

Case studies have demonstrated that glutamine dipeptides can mitigate neurotoxicity associated with chemotherapy agents like oxaliplatin. In a pilot study involving patients with metastatic colorectal cancer, those receiving intravenous glutamine dipeptide exhibited significantly reduced neurological symptoms compared to controls . This suggests that Glycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanyl-L-glutamine may possess similar protective qualities.

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.